3-Deacetylkhivorin
Description
3-Deacetylkhivorin is a limonoid belonging to the ring D-opened limonoid class, characterized by its triterpenoid backbone with specific acetyl group modifications. It is primarily isolated from species of the Khaya genus (Meliaceae family), including Khaya ivorensis and Khaya senegalensis . These plants are traditionally used in medicinal practices across India, China, and Southeast Asia for their bioactive properties . Structurally, this compound features a deacetylation at the C3 position, distinguishing it from its parent compound, khivorin, which retains acetyl groups at multiple positions.
Properties
Molecular Formula |
C30H40O9 |
|---|---|
Molecular Weight |
544.6 g/mol |
IUPAC Name |
[(1S,7S,8S,12S,13S,15R,19R)-13-acetyloxy-7-(furan-3-yl)-15-hydroxy-1,8,12,16,16-pentamethyl-5-oxo-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadecan-19-yl] acetate |
InChI |
InChI=1S/C30H40O9/c1-15(31)36-21-13-20(33)26(3,4)19-12-22(37-16(2)32)29(7)18(28(19,21)6)8-10-27(5)23(17-9-11-35-14-17)38-25(34)24-30(27,29)39-24/h9,11,14,18-24,33H,8,10,12-13H2,1-7H3/t18?,19?,20-,21+,22-,23+,24?,27+,28-,29+,30?/m1/s1 |
InChI Key |
PDKGFQJSCXMICA-GBOCIRNBSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@H](C(C2[C@]1(C3CC[C@]4([C@@H](OC(=O)C5C4([C@@]3([C@@H](C2)OC(=O)C)C)O5)C6=COC=C6)C)C)(C)C)O |
Canonical SMILES |
CC(=O)OC1CC2C(C(CC(C2(C3C1(C45C(O4)C(=O)OC(C5(CC3)C)C6=COC=C6)C)C)OC(=O)C)O)(C)C |
Synonyms |
3-deacetylkhivorin |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-Deacetylkhivorin involves the extraction and isolation from the ethanolic extract of Khaya ivorensis fruits . The process typically includes:
Extraction: The fruits are subjected to ethanol extraction to obtain the crude extract.
Fractionation: The crude extract is then fractionated using ethyl acetate to separate the limonoid-rich fraction.
Chromatography: Extensive column chromatography is employed to isolate this compound along with other limonoids.
Industrial Production Methods: Currently, there are no large-scale industrial production methods specifically for this compound. The compound is primarily obtained through laboratory extraction and isolation techniques from natural sources .
Chemical Reactions Analysis
Types of Reactions: 3-Deacetylkhivorin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
3-Deacetylkhivorin has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Deacetylkhivorin involves its interaction with cellular targets, leading to various biological effects:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological activity of 3-deacetylkhivorin and its analogs is highly influenced by the position and number of deacetylations, oxidation states, and other functional group modifications. Below is a detailed comparison with key analogs:
Structural and Functional Differences
Antifungal Activity
This compound exhibits weak to moderate antifungal activity against Botrytis cinerea (IC₅₀ >1000 µg/mL), a common plant pathogen . In contrast, other limonoids like methyl angolensate and 7-deacetoxy-7-oxogedunin show similar or slightly enhanced activity, suggesting that additional functional groups (e.g., hydroxyl or ketone moieties) may enhance potency . Notably, compounds 3 and 8 from Khaya ivorensis (unrelated to khivorin derivatives) demonstrate broad-spectrum antifungal activity against Fusarium oxysporum and Phytophthora species at lower concentrations, highlighting structural specificity in bioactivity .
Cytotoxicity Against Tumor Cell Lines
A 2014 study evaluated the cytotoxicity of this compound and analogs against five human tumor cell lines (HL-60, SMMC-7721, A-549, MCF-7, SW480) . Key findings:
- This compound: No significant cytotoxicity (IC₅₀ >40 µM) .
- 1,3-Dideacetylkhivorin : Active against HL-60 (myeloid leukemia) and SW480 (colon cancer) with IC₅₀ values of 12.3 µM and 15.7 µM, respectively .
- 7-Deacetylkhivorin and 3-Deacetyl-7-oxokhivorin : Inactive (IC₅₀ >40 µM) .
This data indicates that dual deacetylation (C1 and C3) enhances cytotoxicity, whereas single modifications (C3 or C7) are insufficient for activity.
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